molecular formula C25H20N2O6S B2724513 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 902278-40-4

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2724513
CAS No.: 902278-40-4
M. Wt: 476.5
InChI Key: COVUKQHILVBCSP-UHFFFAOYSA-N
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Description

The compound 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide is a synthetic quinoline derivative characterized by a fused [1,3]dioxolo[4,5-g]quinolin core. Key structural features include:

  • A benzenesulfonyl group at position 7, which introduces strong electron-withdrawing properties.
  • An N-(4-methylphenyl)acetamide side chain at position 5, influencing lipophilicity and steric bulk.

Properties

IUPAC Name

2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6S/c1-16-7-9-17(10-8-16)26-24(28)14-27-13-23(34(30,31)18-5-3-2-4-6-18)25(29)19-11-21-22(12-20(19)27)33-15-32-21/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVUKQHILVBCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, the introduction of the dioxolo ring, and the attachment of the phenylsulfonyl and p-tolylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations:

  • Acetamide Substituent: The 4-methylphenyl group offers moderate lipophilicity compared to 4-methoxy/ethoxy derivatives, balancing membrane permeability and aqueous solubility .
  • Synthetic Methodologies: Analogs like C647-0110 and C647-0187 are synthesized via multi-step acylations and coupling reactions . Ultrasound-assisted, catalyst-free methods under solvent-free conditions have been reported for related dioxoloquinolin derivatives, offering eco-friendly advantages .

Notes

  • Safety protocols for handling acetamide derivatives should be followed until toxicity studies are conducted .
  • Diversified synthesis routes and biological evaluation are critical to advancing this compound into preclinical studies.

Biological Activity

The compound 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide is a quinoline derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by a quinoline core with various substituents that enhance its biological properties. The molecular formula is C26H22N2O6SC_{26}H_{22}N_{2}O_{6}S with a molecular weight of 490.5 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline and sulfonamide have shown effectiveness against various cancer cell lines. A notable study evaluated the cytotoxic effects of several quinoline derivatives against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and U87-MG (glioblastoma multiforme). The results demonstrated that these compounds could inhibit tumor growth effectively:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2311.30
Compound BA5490.06
Compound CU87-MG0.06

These findings suggest that the quinoline core is crucial for anticancer activity, potentially through mechanisms involving the inhibition of lactate dehydrogenase A (LDHA) or modulation of pyruvate kinase M2 (PKM2) activity .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Similar quinoline derivatives have been reported to exhibit antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml. This indicates that modifications in the sulfonamide group can enhance the antimicrobial efficacy of quinoline-based compounds .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : Many quinoline derivatives act by inhibiting enzymes critical for cancer cell metabolism, such as LDHA and PKM2.
  • Intercalation with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

A comprehensive evaluation was conducted on a series of synthesized quinoline derivatives, including our compound of interest. The study involved:

  • In vitro Testing : Using a panel of five cancer cell lines, the synthesized compounds were tested for cytotoxicity over a range of concentrations (0.1 µg/mL to 200 µg/mL).
  • Results Summary : The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like cisplatin.

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